4-Benzyl-2-(1-fluoroethyl)morpholine

Lipophilicity CNS drug design Physicochemical profiling

This C2-fluoroethyl-substituted, N-benzyl-protected morpholine (CAS 1935963-08-8, ≥98% purity) is an essential building block for medicinal chemistry. The 1-fluoroethyl group offers a precise +0.45 LogP increase over the fluoromethyl analog, fine-tuning CNS drug-like properties without adding H-bond donors. Its unique substitution pattern is critical for SAR studies exploring >25-fold CYP2A isoform selectivity shifts. The N-benzyl group allows for facile deprotection, making it a strategic intermediate for lead optimization. Ensure your SAR matrix is complete; substitute only with this specific C2 homolog to avoid uncontrolled variables in lipophilicity and target engagement.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
Cat. No. B11880862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-(1-fluoroethyl)morpholine
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCC(C1CN(CCO1)CC2=CC=CC=C2)F
InChIInChI=1S/C13H18FNO/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
InChIKeyAILCJMUBAAZTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-(1-fluoroethyl)morpholine (CAS 1935963-08-8): Physicochemical Profile and Procurement-Grade Identity


4-Benzyl-2-(1-fluoroethyl)morpholine (CAS 1935963-08-8) is a C2-fluoroethyl-substituted, N-benzyl-protected morpholine building block with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . The compound is supplied at a minimum purity specification of 98% (NLT 98%) by specialty chemical vendors, and is classified under GHS07 with hazard statements H302-H315-H320-H335, indicating it is intended exclusively for research and development use . Its SMILES string (CC(F)C1CN(CC2=CC=CC=C2)CCO1) confirms the presence of a 1-fluoroethyl substituent at the morpholine C2 position, adjacent to the ring oxygen, with the N-benzyl group providing a readily cleavable protecting group for downstream synthetic elaboration .

Why 4-Benzyl-2-(1-fluoroethyl)morpholine Cannot Be Interchanged with Generic C2-Substituted N-Benzylmorpholine Analogs


The benzylmorpholine scaffold exhibits extreme sensitivity to the nature, position, and chain length of substituents. In a study of 24 benzylmorpholine analogs evaluated for CYP2A enzyme binding, a single substitution change at the benzyl ortho position was sufficient to produce >25-fold selectivity shifts between the 94%-identical CYP2A13 and CYP2A6 isoforms [1]. Furthermore, structure-activity relationship (SAR) studies on morpholine-based norepinephrine reuptake inhibitors have established that monoamine transporter selectivity is a function of both stereochemistry and aryl/aryloxy ring substitution, meaning that even the one-carbon difference between a fluoromethyl and a fluoroethyl chain can produce non-trivial changes in target engagement profiles [2]. Consequently, substituting 4-Benzyl-2-(1-fluoroethyl)morpholine with 4-Benzyl-2-(fluoromethyl)morpholine (CAS 763053-99-2) or the non-fluorinated 4-Benzyl-2-methylmorpholine (CAS 32730-38-4) introduces uncontrolled variables in lipophilicity, steric occupancy, and potential metabolic handling that cannot be corrected post hoc without repeating the entire synthetic sequence or bioassay cascade.

Quantitative Differentiation Evidence: 4-Benzyl-2-(1-fluoroethyl)morpholine vs. Closest Structural Analogs


Computed Lipophilicity (LogP) Advantage: 4-Benzyl-2-(1-fluoroethyl)morpholine vs. 4-Benzyl-2-(fluoromethyl)morpholine

The target compound exhibits a computed LogP of 2.2454, compared to an XLogP3-AA value of 1.8 for 4-Benzyl-2-(fluoromethyl)morpholine (CAS 763053-99-2), the closest commercially available analog [1]. This represents an increase of approximately 0.45 log units, corresponding to an approximately 2.8-fold increase in predicted octanol-water partition coefficient. The difference arises from the replacement of a fluoromethyl (-CH2F) group with a 1-fluoroethyl (-CHF-CH3) group, which introduces an additional methylene unit and a branched fluorine-bearing carbon. Note: these LogP values were derived using different computational algorithms (Leyan internal vs. PubChem XLogP3) and should be treated as cross-study comparable rather than directly head-to-head; however, the direction and magnitude of the difference are consistent with the physicochemical expectation that an additional sp3 carbon increases lipophilicity within a homologous series.

Lipophilicity CNS drug design Physicochemical profiling

Molecular Weight and Steric Bulk Differentiation vs. Fluoromethyl Analog

4-Benzyl-2-(1-fluoroethyl)morpholine has a molecular weight of 223.29 g/mol (C13H18FNO), which is 14.03 Da heavier than 4-Benzyl-2-(fluoromethyl)morpholine at 209.26 g/mol (C12H16FNO) . This mass difference corresponds to exactly one additional methylene (-CH2-) group. Critically, the fluoroethyl substituent is branched at the fluorine-bearing carbon (CHF-CH3 vs. CH2F), introducing different steric demands at the morpholine C2 position. The target compound presents a methyl group in addition to the fluorine at the β-carbon of the ethyl chain, whereas the fluoromethyl analog presents a smaller, linear -CH2F group with no branching. Although no published X-ray crystallography or computational docking data for the target compound are available in the public domain, this steric difference is structurally analogous to the well-documented effects of ethyl vs. methyl substitution in medicinal chemistry SAR campaigns, where the additional methyl group can fill hydrophobic sub-pockets or alter conformational preferences of the morpholine ring [1].

Molecular recognition Steric parameters SAR optimization

CNS Drug-Likeness Assessment: Topological Polar Surface Area (TPSA) Benchmarking

4-Benzyl-2-(1-fluoroethyl)morpholine has a computed Topological Polar Surface Area (TPSA) of 12.47 Ų , which places it substantially below the established CNS drug-likeness threshold of TPSA < 60–70 Ų required for favorable passive blood-brain barrier (BBB) penetration, as defined by Pajouhesh and Lenz (2005) [1]. By comparison, the fluoromethyl analog 4-Benzyl-2-(fluoromethyl)morpholine has a nearly identical TPSA of 12.5 Ų (PubChem Cactvs) , as TPSA is dominated by the oxygen and nitrogen heteroatoms in the morpholine ring rather than the C2 substituent. However, the target compound's LogP of 2.2454 (Δ +0.45 vs. fluoromethyl analog) places it deeper within the optimal CNS LogP window (typically 1–4), while its molecular weight of 223.29 remains well below the CNS-preferred ceiling of <450 Da. This combination of very low TPSA and moderate lipophilicity suggests that the compound, when elaborated into a final drug-like molecule, would present a favorable intrinsic BBB permeability profile — a property that cannot be assumed for morpholine building blocks bearing more polar C2 substituents (e.g., carboxylic acids, amines, or hydroxyl groups) whose TPSA would exceed the CNS threshold.

Blood-brain barrier penetration CNS drug design Physicochemical filters

Benzylmorpholine Scaffold Substitution Sensitivity: Class-Level Evidence from CYP2A Enzyme Selectivity Studies

In a study evaluating 24 analogs of the 4-benzylmorpholine scaffold for selective inhibition of the lung-specific cytochrome P450 isoform CYP2A13 versus the 94%-identical hepatic isoform CYP2A6, three compounds achieved >25-fold selectivity for CYP2A13 over CYP2A6, with the key determinant being substitution at the benzyl ortho position [1]. While this study did not include 4-Benzyl-2-(1-fluoroethyl)morpholine specifically, it provides class-level evidence that: (i) the benzylmorpholine scaffold is capable of isoform-selective enzyme inhibition at clinically relevant selectivity margins; and (ii) relatively small changes in substitution pattern at either the benzyl ring or the morpholine core can produce profound selectivity differences (>25-fold). Separately, SAR studies on morpholine-based norepinephrine reuptake inhibitors have shown that individual ring components of the morpholine structure — including C2 substituents — independently modulate potency at NET, SERT, and DAT transporters [2]. These class-level findings collectively indicate that the specific C2-(1-fluoroethyl) substitution in the target compound cannot be assumed bioequivalent to C2-fluoromethyl, C2-methyl, or C2-unsubstituted analogs without direct comparative testing.

Enzyme selectivity CYP450 inhibition Chemoprevention Structure-activity relationship

Minimum Purity Specification Benchmarking vs. Fluoromethyl Analog

4-Benzyl-2-(1-fluoroethyl)morpholine is commercially supplied at a certified minimum purity of 98% (NLT 98%) by multiple vendors, including MolCore and Leyan . In contrast, the closest analog 4-Benzyl-2-(fluoromethyl)morpholine (CAS 763053-99-2) is supplied by AKSci at a minimum purity specification of 95% . This represents a 3-percentage-point difference in minimum purity specification. While both compounds meet the typical ≥95% purity threshold for research-grade chemicals, the 98% specification for the target compound provides a narrower impurity window (≤2% vs. ≤5%), which is relevant for sensitive biochemical or cell-based assays where unknown impurities at the 1–5% level can confound dose-response measurements, especially in high-throughput screening (HTS) campaigns where compounds are tested at high concentrations (10–100 μM). It should be noted that both purity values represent vendor-specified minimums, and actual batch-specific purity may vary; users should request a Certificate of Analysis (CoA) for critical applications.

Chemical purity Procurement specification Quality control

Procurement-Relevant Application Scenarios for 4-Benzyl-2-(1-fluoroethyl)morpholine


CNS Drug Discovery: Late-Stage Lead Optimization Requiring Fine-Tuned Lipophilicity

In a CNS drug discovery program where a morpholine-containing lead series has been identified but requires LogP fine-tuning to optimize unbound brain-to-plasma ratio (Kp,uu), 4-Benzyl-2-(1-fluoroethyl)morpholine offers a LogP of 2.2454 with a TPSA of 12.47 Ų — a physicochemical profile that sits well within CNS drug-like space (TPSA < 60 Ų; LogP 1–4) [1]. The +0.45 LogP advantage over the fluoromethyl analog provides a measurable increase in predicted membrane partitioning without adding hydrogen bond donors or acceptors, preserving the low TPSA essential for passive BBB penetration. This compound is appropriate as a synthetic intermediate when the medicinal chemistry objective is to incrementally elevate LogP within a congeneric series while maintaining CNS drug-likeness.

Benzylmorpholine Scaffold SAR: Probing the Effect of C2 Fluoroalkyl Chain Length on Target Selectivity

Given the class-level evidence that benzylmorpholine scaffold substitution can produce >25-fold selectivity differences between closely related enzyme isoforms (CYP2A13 vs. CYP2A6) [2], this compound is a necessary comparator in any systematic SAR study investigating the effect of C2-fluoroalkyl chain length on biological target selectivity. A well-designed SAR matrix would include the fluoromethyl (C1), 1-fluoroethyl (C2, this compound), and potentially 1-fluoropropyl (C3) variants to deconvolute the contributions of lipophilicity, steric bulk, and fluorine position to selectivity. Substituting the 1-fluoroethyl variant with the fluoromethyl analog would collapse the chain-length dimension of the SAR, eliminating the ability to detect selectivity cliffs.

HTS Library Design: Ensuring Chemical Diversity Within the Morpholine Sub-Library

For organizations constructing a diverse morpholine-focused screening library, the inclusion of 4-Benzyl-2-(1-fluoroethyl)morpholine (98% minimum purity) alongside the fluoromethyl analog ensures that the library captures the physicochemical diversity space between these two adjacent homologs . The branched 1-fluoroethyl group provides a distinct 3D pharmacophore compared to the linear fluoromethyl group, increasing the probability that at least one library member will present the correct shape complementarity for a given target pocket. The 98% minimum purity specification further ensures that library quality control thresholds are met, reducing the risk of false readouts when library compounds are screened at typical HTS concentrations.

Synthetic Methodology Development: N-Benzyl Deprotection Studies on Fluorine-Containing Morpholines

The N-benzyl group in 4-Benzyl-2-(1-fluoroethyl)morpholine serves as a protecting group amenable to hydrogenolytic cleavage (H2, Pd/C) or oxidative debenzylation. For process chemistry groups developing scalable deprotection protocols for fluorinated morpholine intermediates, the 1-fluoroethyl substituent presents a unique test case because the electron-withdrawing fluorine in the β-position may influence the rate of N-benzyl hydrogenolysis compared to non-fluorinated or α-fluorinated analogs. The compound's availability at 98% purity from multiple vendors facilitates reproducible method development without the confounding effects of variable starting material purity.

Quote Request

Request a Quote for 4-Benzyl-2-(1-fluoroethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.